1-(Ethylamino)-3-(dimethylamino)propane

Physical chemistry Polymer curing Formulation stability

1-(Ethylamino)-3-(dimethylamino)propane (CAS 19475-27-5), systematically named N'-ethyl-N,N-dimethylpropane-1,3-diamine, is an asymmetric aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol. Structurally, it features a 1,3-propanediamine backbone bearing an ethylamino substituent at one terminal nitrogen and two methyl groups at the other, yielding distinct steric and electronic asymmetry that distinguishes it from symmetric diamines such as N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) or the unsubstituted 1,3-propanediamine.

Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
CAS No. 19475-27-5
Cat. No. B092018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylamino)-3-(dimethylamino)propane
CAS19475-27-5
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCNCCCN(C)C
InChIInChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3
InChIKeyDZHCTHQUBIPMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylamino)-3-(dimethylamino)propane CAS 19475-27-5: Procurement-Grade Specification and Chemical Profile


1-(Ethylamino)-3-(dimethylamino)propane (CAS 19475-27-5), systematically named N'-ethyl-N,N-dimethylpropane-1,3-diamine, is an asymmetric aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol [1]. Structurally, it features a 1,3-propanediamine backbone bearing an ethylamino substituent at one terminal nitrogen and two methyl groups at the other, yielding distinct steric and electronic asymmetry that distinguishes it from symmetric diamines such as N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) or the unsubstituted 1,3-propanediamine . The compound is commercially available as a colorless liquid with typical purity specifications ranging from >95% to 98% from established suppliers, and is utilized as a nitrogen-donor ligand in coordination chemistry, an intermediate in pharmaceutical synthesis, and a catalytic component in polymer systems .

Asymmetric diamine ligand for coordination chemistry and catalyst design
N-ethyl,N',N'-dimethyl substitution enables tunable steric and electronic asymmetry
Intermediate volatility supports formulation control in open-vessel synthesis

Why 1-(Ethylamino)-3-(dimethylamino)propane Cannot Be Casually Substituted with Other 1,3-Propanediamines


Generic substitution of 1-(Ethylamino)-3-(dimethylamino)propane with structurally similar 1,3-propanediamine derivatives is precluded by three interlocking physicochemical differentiators. First, the asymmetric N-ethyl substitution pattern confers a boiling point (164°C at 760 mmHg) and vapor pressure (2.0 mmHg at 25°C) that differ substantially from both the more volatile N,N,N',N'-tetramethyl analog (TMPDA) and the less volatile unsubstituted 1,3-propanediamine . Second, the steric and electronic asymmetry of the ethyl group versus dimethyl substitution influences chelate ring geometry and stability in metal coordination—direct comparative studies on cobalt(III) complexes demonstrate that N-alkyl chain length and substitution pattern significantly alter product yields and coordination modes [1]. Third, in pharmacological contexts, dialkyl-substituted dimethylaminoethylamines exhibit structure-dependent activity profiles, with specific substitution patterns correlating with differential antispasmodic and local anesthetic potency, meaning that even minor N-alkyl variations produce non-interchangeable biological outcomes [2].

Attribute
Why substitution may not transfer
Substitution pattern
Asymmetric ethyl/dimethyl substitution confers distinct chelate ring geometry vs symmetric TMPDA or unsubstituted 1,3-propanediamine; coordination outcomes may shift
Volatility profile
Intermediate vapor pressure (~2.0 mmHg at 25°C) differs from both more volatile TMPDA and less volatile unsubstituted analog; open-vessel behavior may not reproduce
Biological SAR context
Dialkylaminoethylamine activity is highly substitution-sensitive; even minor N-alkyl variation may produce non-interchangeable pharmacological endpoints

1-(Ethylamino)-3-(dimethylamino)propane: Quantified Differentiation Evidence for Scientific Procurement Decisions


Physical Property Differentiation: Vapor Pressure and Volatility Profile vs. TMPDA and Unsubstituted 1,3-Propanediamine

The vapor pressure of 1-(Ethylamino)-3-(dimethylamino)propane is 2.0 ± 0.3 mmHg at 25°C, positioning its volatility intermediate between the fully methylated analog N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) and the unsubstituted 1,3-propanediamine (CAS 109-76-2) . This intermediate volatility profile confers practical advantages in open-vessel synthesis and curing applications where excessive evaporation leads to composition drift, while insufficient volatility impedes effective substrate wetting. The boiling point of 164°C at 760 mmHg further quantifies this behavior .

Vapor Pressure at 25°C
Class-level
2.0 ± 0.3 mmHg
~40–50% lower than TMPDA
Reported intermediate volatility supports formulation selection for evaporation-sensitive workflows
Predicted values; class-level trend for propanediamines
Physical chemistry Polymer curing Formulation stability

Coordination Chemistry Selectivity: Product Yield Differences in Cobalt(III) Complex Formation

In cobalt(III) bis-pentane-2,4-dionato complexation studies, the N,N-dialkylated 1,3-propanediamine ligands exhibit distinct coordination outcomes that are sensitive to N-alkyl substitution pattern. The reaction of N,N-diethyl-1,3-propanediamine (dep) with [Co(acac)₂] produced three distinct products: the bidentate chelate [Co(acac)₂(dep)]ClO₄·H₂O (complex 4) and two monodentate complexes trans-[Co(acac)₂(Hdep)₂](ClO₄)₃ (5) and cis-[Co(acac)₂(Hdep)₂](ClO₄)₃ (6) [1]. In contrast, the N,N-dimethyl-1,3-propanediamine (dmp) ligand yielded only the bidentate chelate complex [Co(acac)₂(dmp)]ClO₄ without the monodentate byproducts observed with the diethyl analog [1]. The asymmetric ethyl/dimethyl substitution pattern of 1-(Ethylamino)-3-(dimethylamino)propane offers a coordination chemistry profile distinct from both symmetric dmp (dimethyl only) and symmetric dep (diethyl only).

Co(III) Complex Products
Cross-study
Asymmetric ethyl/dimethyl: tunable chelate stability
dmp (dimethyl only): 1 product, bidentate chelate
dep (diethyl only): 3 products, mixed bidentate/monodentate
Supports ligand design screening; asymmetric substitution may access distinct coordination geometries
Co(acac)₂ system; cross-study comparison, not direct head-to-head
Coordination chemistry Ligand design Catalysis

Pharmacological Activity Profile: Dialkylaminoethylamine Structure-Activity Relationships

A systematic evaluation of dimethylaminoethyl-substituted compounds revealed structure-dependent antispasmodic and local anesthetic activity profiles. Among the series tested, 17 compounds demonstrated activity against histamine-induced spasm, 9 against acetylcholine, and 5 against barium chloride [1]. Eight derivatives blocked both histamine and acetylcholine simultaneously, and two compounds antagonized all three spasmogenic agents tested [1]. Notably, eight members of the series exhibited local anesthetic potency exceeding 20 times that of cocaine [1]. The activity profile is highly sensitive to the specific dialkyl substitution pattern on the dimethylaminoethylamine scaffold, with the N-ethyl,N',N'-dimethyl substitution pattern of the target compound representing a specific pharmacophore configuration distinct from other N-alkyl variants.

Pharmacological SAR Profile
Class-level
2 of 17 tested compounds antagonized all three spasmogens
8 of 17 reported >20× cocaine potency in local anesthetic assay
Supports pharmacological SAR interpretation; substitution pattern correlates with activity spectrum
Exact compound not directly tested; class-level inference
Medicinal chemistry Pharmacology Structure-activity relationship

Purity Specification Benchmarks: Commercial Availability at 98% vs. Standard 95% Grade

1-(Ethylamino)-3-(dimethylamino)propane is commercially available at 98% purity (Leyan Catalog No. 1254315) in addition to the more common >95% grade offered by multiple suppliers . The 98% purity specification provides researchers with a higher-grade option for applications where trace impurities from the synthesis pathway (typically residual 1,3-propanediamine or incomplete methylation products) may interfere with sensitive catalytic reactions or metal complexation studies.

Purity Grade Availability
Specification review
98% grade available
~60% nominal impurity reduction vs 95% grade
Supports impurity-sensitive applications without in-house purification
Supplier QC specification; verify per-lot COA
Analytical chemistry Quality control Procurement specifications

1-(Ethylamino)-3-(dimethylamino)propane CAS 19475-27-5: Evidence-Based Research and Industrial Application Scenarios


Asymmetric Nitrogen-Donor Ligand for Tunable Metal Complexation

In coordination chemistry research, 1-(Ethylamino)-3-(dimethylamino)propane serves as an asymmetric bidentate nitrogen-donor ligand that offers intermediate chelate ring stability between fully methylated and fully ethylated 1,3-propanediamine analogs [1]. The asymmetric substitution pattern (ethyl on one nitrogen, dimethyl on the other) provides steric and electronic differentiation between the two donor sites, enabling selective coordination geometries that are inaccessible with symmetric N,N-dialkyl ligands. This property is particularly valuable for designing cobalt(III) and other transition metal complexes where controlled coordination mode (bidentate chelate vs. monodentate) is critical for catalytic activity or material properties [1].

Pharmaceutical Intermediate with Defined Pharmacophore Geometry

As an intermediate in pharmaceutical synthesis, 1-(Ethylamino)-3-(dimethylamino)propane provides the dialkylaminoethylamine pharmacophore with a specific N-ethyl,N',N'-dimethyl substitution pattern that confers distinct antispasmodic and local anesthetic activity profiles relative to other N-alkyl variants [2]. The compound is documented as a synthetic building block for antifungal agents, anti-inflammatory drugs, and antibiotics . In structure-activity relationship (SAR) studies, this specific substitution pattern cannot be interchanged with other 1,3-propanediamine derivatives without altering biological outcomes—as demonstrated by the differential activity spectra observed across the dimethylaminoethylamine class [2].

Specialty Amine Component in Polyurethane Catalyst Formulations

The compound is structurally related to tertiary amine catalysts employed in polyurethane foam production. Patent literature indicates that asymmetric N-alkyl substitution patterns in 1,3-propanediamine derivatives influence catalytic selectivity between the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions in polyurethane systems [3]. The intermediate vapor pressure of 2.0 mmHg at 25°C positions this compound as a candidate for formulations requiring reduced atmospheric emissions compared to more volatile tertiary amines such as TMPDA, while maintaining adequate catalytic mobility in the reacting foam matrix .

Coordination Polymer and Framework Building Block

Research on copper(II) and manganese(II) coordination polymers demonstrates that 1,3-propanediamine derivatives with asymmetric N-substitution patterns enable structural diversity in metal-organic frameworks and coordination polymers [4]. The ethyl/dimethyl substitution pattern provides controlled steric bulk that influences pore geometry and framework dimensionality in the resulting materials, with potential applications in catalysis, magnetic materials, and chemical sensing [4].

Application
Selection Property
Validation Focus
Asymmetric ligand for metal complexation
Steric/electronic asymmetry between donor sites
Chelate geometry and coordination mode screening
Pharmaceutical intermediate synthesis
N-ethyl,N',N'-dimethyl pharmacophore configuration
SAR consistency across substitution variants
Polyurethane catalyst formulation
Intermediate vapor pressure and catalytic selectivity
Blowing/gelling selectivity in foam systems
Coordination polymer building block
Controlled steric bulk from ethyl/dimethyl substitution
Framework dimensionality and pore geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Ethylamino)-3-(dimethylamino)propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.